molecular formula C9H18N2O B1475915 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one CAS No. 2097976-78-6

1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one

Cat. No.: B1475915
CAS No.: 2097976-78-6
M. Wt: 170.25 g/mol
InChI Key: SILWPUXFGCIMFB-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one is a chemical compound of significant interest in advanced pharmaceutical and chemical research. It serves as a crucial synthetic intermediate or building block for the development of novel bioactive molecules . The structure of this compound incorporates an azetidine ring, a four-membered saturated heterocycle that is increasingly valuable in modern drug design. Azetidine subunits are used in a wide variety of synthetic products due to their ability to improve physicochemical properties and are found in some marketed pharmaceutical drugs . Researchers utilize this and related amino-functionalized compounds as key precursors in the synthesis of more complex structures, particularly in the exploration of new chemical entities . For example, analogous compounds featuring the 3,3-dimethylbutan-2-one group linked to a nitrogen-containing heterocycle have been identified in cutting-edge research, including studies on synthetic cannabinoid receptor agonists (SCRAs) for pharmacological characterization . This highlights the value of such scaffolds in probing biological pathways and receptor activities. All products are intended for Research Use Only and are not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,3)8(12)6-11-4-7(10)5-11/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILWPUXFGCIMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₁₄N₂O
  • Molecular Weight : 142.19 g/mol
  • CAS Number : 33119-72-1

Research indicates that compounds with the azetidine structure often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound has not been extensively detailed in literature; however, related compounds have demonstrated activity through:

  • Inhibition of Enzymatic Activity : Compounds similar in structure have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The amino azetidine moiety may influence receptor binding affinity and selectivity.

Antimicrobial Activity

Studies have indicated that derivatives of the azetidine family exhibit antimicrobial properties. For instance, research on related compounds has shown significant activity against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Properties

Recent investigations into azetidine derivatives have revealed their potential as anticancer agents. A study published in the Journal of Medicinal Chemistry highlighted that certain aminated azetidines could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various azetidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structural framework to this compound showed promising inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 16 to 64 µg/mL.

CompoundMIC (µg/mL)Target Organism
Compound A32Staphylococcus aureus
Compound B16Escherichia coli
This compoundTBDTBD

Study 2: Anticancer Activity

In a preclinical study, the anticancer effects of azetidine derivatives were assessed in human cancer cell lines. The results demonstrated that these compounds could induce apoptosis in a dose-dependent manner. Specifically, treatment with a related compound led to a significant reduction in cell viability in breast cancer cell lines.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share the 3,3-dimethylbutan-2-one core but differ in substituents, leading to distinct chemical behaviors and applications. A comparative overview is provided below:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Applications & Properties Synthesis Yield (if reported) References
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one 3-Aminoazetidine Enzyme inhibitor intermediate (antiparasitic) Not specified
Climbazole (1-(4-Chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one) 4-Chlorophenoxy, imidazole Antifungal preservative in cosmetics; restricted due to environmental toxicity Not specified
1-(4-Chlorophenoxy)-1-(5-(4-methoxyphenyl)-1H-imidazol-1-yl)-3,3-dimethylbutan-2-one (28) 4-Methoxyphenyl-imidazole, 4-chlorophenoxy Late-stage diversification in pharmaceuticals via Pd-catalyzed C–H activation 72%
1-(2-Chloro-4-methylphenyl)-3,3-dimethylbutan-2-one (1a) 2-Chloro-4-methylphenyl Synthetic intermediate in nickel-catalyzed ketone α-arylation 53%
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethylbutan-2-one (CAS 302929-96-0) Benzimidazole-thio, methoxy Organic synthesis; steric hindrance impacts reactivity Not specified
1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride 4-Aminopiperidine Pharmacophore in drug discovery; enhanced solubility via salt formation Not specified
(±)-1-(1-Hydroxypiperidin-2-yl)-3,3-dimethylbutan-2-one (94) Hydroxypiperidine Equilibrium between cyclic/acyclic forms; potential in asymmetric synthesis 51%

Key Findings

Functional Group Influence on Bioactivity: The 3-aminoazetidine group in the target compound enables hydrogen bonding, critical for enzyme inhibition . In contrast, climbazole’s imidazole and 4-chlorophenoxy groups confer antifungal activity but raise environmental concerns due to microalgal growth inhibition . Compound 28’s 4-methoxyphenyl group enhances electron density, facilitating regioselective C–H activation in drug diversification .

Synthetic Efficiency :

  • Nickel-catalyzed synthesis of 1a achieved 53% yield, highlighting moderate efficiency compared to Pd-catalyzed routes (e.g., 72% for Compound 28 ) .

Salt forms like 1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride improve solubility for biological testing .

Regulatory Status :

  • Climbazole faces EU and South African market restrictions due to ecological toxicity, underscoring the need for greener alternatives .

Preparation Methods

Base-Promoted Cascade Reaction Using 1,3-Dicarbonyl Compounds

A highly effective method involves a three-component reaction of azetidine-containing diamines, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and 1,3-dicarbonyl compounds under basic conditions in refluxing 1,4-dioxane solvent. This approach was demonstrated in a study synthesizing related aminopyridine derivatives but is adaptable to azetidine-containing ketone derivatives.

Key Reaction Conditions:

  • Solvent: 1,4-dioxane (optimal solvent for this reaction)
  • Base Catalyst: Cesium carbonate (Cs2CO3) found to be superior to potassium carbonate and potassium tert-butoxide
  • Temperature: Reflux (~101 °C for 1,4-dioxane)
  • Reaction Time: Approximately 5 hours
  • Molar Ratios: 1:1.5:1 for azetidine diamine, DMF-DMA, and 1,3-dicarbonyl compound respectively
  • Yield: 74–93% isolated yields for analogous compounds

Table 1: Effect of Solvent and Base on Reaction Yield

Entry Solvent Catalyst Temp (°C) Time (h) Yield (%)
1 Acetone None Reflux 12 n.r.
2 Ethanol None Reflux 12 n.r.
3 Acetonitrile None Reflux 12 n.r.
4 1,4-Dioxane None Reflux 12 n.r.
5 1,4-Dioxane Cs2CO3 (0.05 eq) Reflux 5 90
6 1,4-Dioxane K2CO3 (0.05 eq) Reflux 12 85
7 1,4-Dioxane t-BuOK (0.05 eq) Reflux 12 86

n.r. = no reaction

This data indicates the critical role of both solvent and base in achieving high yields. The use of Cs2CO3 in 1,4-dioxane under reflux conditions is optimal for the synthesis of azetidine derivatives with ketone functionalities.

Reaction Mechanism Insights

The reaction mechanism proceeds via initial formation of an intermediate imine from DMF-DMA and the azetidine diamine, followed by nucleophilic attack of the 1,3-dicarbonyl compound leading to cyclization and formation of the target ketone-substituted azetidine. The base promotes deprotonation and facilitates the cascade reaction steps.

Alternative Synthetic Routes

One-Pot Aminomethylidene Derivative Formation

Another method involves a one-pot reaction of azetidine-containing amines with ortho esters and carbonyl compounds under mild conditions to form aminomethylidene derivatives, which can be further converted to the target ketone compound.

This method offers an alternative route with fewer steps and potential for scale-up but may require additional purification steps.

Stepwise Condensation and Cyclization

A classical approach involves multi-step synthesis starting from substituted aldehydes and amino esters, followed by cyclization with mercaptoacetic acid or related reagents to form azetidine rings, then functional group transformations to install the ketone moiety.

  • Reagents: Aromatic aldehydes, amino esters, mercaptoacetic acid
  • Conditions: Reflux in toluene or ethanol, base treatment (KOH)
  • Yields: Moderate to good (50–80%)
  • Purification: Column chromatography

This method is more labor-intensive but allows structural diversity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Base-promoted cascade reaction Azetidine diamine, DMF-DMA, 1,3-dicarbonyl, Cs2CO3 Reflux 1,4-dioxane, 5 h 74–93 High yield, one-pot, mild conditions Requires specific base and solvent
One-pot aminomethylidene synthesis Azetidine amine, triethyl orthoformate, carbonyl Mild heating, one-pot 60–70 Simple, fewer steps Lower yield, purification needed
Stepwise condensation/cyclization Aldehydes, amino esters, mercaptoacetic acid Reflux, base treatment 50–80 Structural diversity Multi-step, time-consuming

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one

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